3-Indolylacetone

Beschreibung

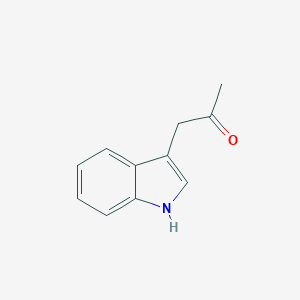

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVHYJKRIKBISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152676 | |

| Record name | 3-Indolylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-26-9 | |

| Record name | Indole-3-acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indolylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-3-yl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YSP0BPC6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Indolylacetone

Regioselective Acylation Approaches to 3-(2-Oxoalkyl)indoles

Direct acylation of the indole (B1671886) nucleus is a primary method for synthesizing precursors to 3-indolylacetone. Achieving regioselectivity at the C-3 position is a key challenge addressed by various methodologies. The Friedel-Crafts reaction remains a practical and convenient protocol for this transformation. mdpi.com

Aluminum Chloride Mediated Carbon-Carbon Bond Formation

A notable and direct method for the synthesis of 3-(2-oxoalkyl)indoles involves an aluminum chloride (AlCl₃) induced carbon-carbon bond formation. researchgate.netnih.gov This approach utilizes the reaction of 3-methylindole (B30407) with an acyl chloride, such as acetyl chloride, in the presence of AlCl₃. researchgate.netresearchgate.net Uniquely, this reaction results in a regioselective acylation at the sp³-hybridized carbon of the methyl group at the C-3 position of the indole ring, rather than the aromatic ring itself. researchgate.net

The proposed mechanism suggests an initial complexation of AlCl₃ with 3-methylindole, which activates the methyl group. researchgate.net This activated complex then interacts with a second complex formed between the acyl chloride and AlCl₃, leading to the formation of the C-C bond and yielding the desired 3-(2-oxoalkyl)indole product. researchgate.net This one-pot reaction is advantageous as it does not require intermediate protection-deprotection steps and is suitable for large-scale synthesis. researchgate.netnih.gov

Optimization of Reaction Conditions for Enhanced Product Selectivity

The success and selectivity of acylation reactions on the indole scaffold are highly dependent on the reaction conditions. The choice of Lewis acid, solvent, and acylating agent can significantly influence the outcome.

Effect of Lewis Acid and Solvent: In the AlCl₃-mediated acylation of 3-methylindole, 1,2-dichloroethane (B1671644) is an effective solvent. researchgate.net While AlCl₃ is a common choice, other Lewis acids have been explored to optimize the 3-acylation of indoles. For instance, in the acylation of indole with acetic anhydride (B1165640), boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (B109758) (DCM) was found to provide excellent results. mdpi.com Studies comparing various Lewis acids have shown that while strong acids like AlCl₃ can lead to decomposition, milder or more specialized reagents like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) can provide high yields for 3-acylation with a broad range of acyl chlorides without needing to protect the indole's NH group. organic-chemistry.org Yttrium triflate (Y(OTf)₃) in an ionic liquid has also been identified as a highly effective and reusable catalyst for this transformation, particularly under microwave irradiation. mdpi.com

The following table summarizes the optimization of reaction conditions for the acylation of indole with acetic anhydride, highlighting the impact of the Lewis acid and solvent choice.

| Entry | Lewis Acid | Solvent | Yield (%) | Reference |

| 1 | BF₃·Et₂O | DCM | 83 | mdpi.com |

| 2 | BF₃·Et₂O | DCE | 75 | mdpi.com |

| 3 | BF₃·Et₂O | CHCl₃ | 72 | mdpi.com |

| 4 | Y(OTf)₃ | [BMI]BF₄ | 81 | mdpi.com |

| 5 | Sc(OTf)₃ | [BMI]BF₄ | 78 | mdpi.com |

| 6 | AlCl₃ | 1,2-dichloroethane | - | researchgate.net |

Yields are for the 3-acylated product. The AlCl₃ reaction was for the acylation of 3-methylindole at the methyl group, with yields varying based on the specific acyl chloride used. researchgate.net

Optimization of Reagent Stoichiometry: The molar ratio of the reactants is also critical. For the BF₃·Et₂O promoted acylation of indole with acetic anhydride, the optimal ratio of indole to anhydride to Lewis acid was determined to be 1:1.2:1, which resulted in a product yield of 83%. mdpi.com

Exploration of Alternative Synthetic Routes to this compound and Cognate Indole Derivatives

Beyond direct acylation, other synthetic strategies, including alkylation and ring-opening methodologies, provide access to this compound and related indole structures.

Alkylation Strategies Utilizing Diverse Reagents

Alkylation of the indole ring at the C-3 position is a direct route to form the carbon skeleton of this compound precursors.

Reductive Alkylation: A one-step procedure for the 3-alkylation of indoles involves reductive alkylation with ketones, using triethylsilane and trichloroacetic acid. neu.edu This method is effective for producing 3-sec-alkylation products in good yields. neu.edu

Zinc Triflate-Mediated Alkylation: Zinc triflate has been identified as an effective reagent for the C-3 alkylation of indoles using alkyl halides. nih.gov This reaction proceeds through an Sₙ1-like pathway and is applicable to a range of allylic, benzylic, and tertiary halides. nih.gov

Lewis Acid Catalyzed Alkylation with Trichloroacetimidates: Trichloroacetimidates can serve as potent electrophiles for the selective C-3 alkylation of 2,3-disubstituted indoles, catalyzed by Lewis acids. nih.gov This method provides an alternative to more common base-promoted or transition-metal-catalyzed approaches to generate 3,3'-disubstituted indolenines, which are key synthetic intermediates. nih.gov

Ring-Opening Methodologies in Indole Synthesis

The construction of the indole core itself can be achieved through innovative ring-opening strategies, providing an alternative path to functionalized indoles.

Aryl Triazole Ring-Opening: A metal-free, two-step synthetic method has been developed to produce indole derivatives from compounds containing an aryl triazole fragment. mdpi.com The process involves a Dimroth equilibrium, followed by nitrogen extrusion, Wolff rearrangement, and amine addition to form an N-aryl ethene-1,1-diamine (B14131556) intermediate. mdpi.com This intermediate is then cyclized in the presence of iodine to yield the target 1H-indole. mdpi.com

Oxidative Ring-Opening of 3-Aminoindazoles: The oxidative ring-opening of 3-aminoindazoles via N-N bond cleavage offers a route to 2-aminobenzoates, which are precursors for various heterocyclic syntheses. rsc.org This demonstrates how ring-opening a related heterocycle can provide building blocks for indole synthesis.

Lewis Acid Catalyzed Indole Functionalizations

Lewis acid catalysis is a cornerstone of indole functionalization, enabling a wide array of transformations with high regioselectivity. The choice of catalyst can direct the reaction to different positions on the indole ring.

Dialkylaluminum Chlorides: As mentioned previously, diethylaluminum chloride and dimethylaluminum chloride are highly effective for the selective C-3 acylation of indoles with acyl chlorides under mild conditions. organic-chemistry.orgnih.gov

Boron Trifluoride Etherate: BF₃·Et₂O is a common and easy-to-handle Lewis acid that promotes the regioselective 3-acylation of indoles with anhydrides, offering an environmentally benign option. mdpi.com

Bismuth and Yttrium Triflates: Catalytic amounts of "green" catalysts like bismuth triflate (Bi(OTf)₃) or yttrium triflate (Y(OTf)₃) can effectively catalyze the acylation of indoles. mdpi.comwright.edu Interestingly, the choice of Lewis acid can dramatically alter regioselectivity; for example, with 3-alkyl-1-(phenylsulfonyl)indoles, AlCl₃ directs acylation to the C-6 position, whereas Bi(OTf)₃ directs it to the C-2 position. wright.edu

Catalyzed Cyclopentenylation: Lewis acids can also catalyze the C-3 alkylidenecyclopentenylation of indoles through the ring-opening of pentafulvene-derived diazabicyclic olefins, providing an efficient route to functionalized indoles and bisindoles. researchgate.net

The versatility of Lewis acid catalysis provides a powerful toolkit for chemists to selectively functionalize the indole ring, enabling the synthesis of complex targets like this compound and its derivatives.

Multi-Step Synthesis Protocols for Indole Derivatives

Multi-step synthesis allows for the construction of complex molecular architectures from simpler starting materials through a sequence of chemical reactions. solubilityofthings.comlibretexts.org this compound is a key precursor in the synthesis of various pharmacologically significant indole derivatives, particularly α-methyltryptamines. researchgate.netlookchem.com These compounds are of interest due to their relationship with serotonin (B10506) (5-HT) receptors. lookchem.com

A general synthetic route involves the transformation of the ketone group of this compound. For example, it can be converted into an oxime, which is then reduced to form the corresponding amine. This process effectively transforms the acetonyl side chain into a 2-aminopropyl group, yielding the core structure of α-methyltryptamine. Further modifications can be introduced to the indole nitrogen or the benzene (B151609) ring portion of the molecule in subsequent steps to generate a library of derivatives for structure-activity relationship (SAR) studies. This compound's utility as a building block stems from the reactivity of its ketone functional group, which allows for a variety of chemical transformations. cymitquimica.com

Catalytic Advancements in Indole Derivatization

Catalysis has revolutionized the functionalization of indole rings, enabling reactions at positions that are traditionally difficult to access. Modern catalytic methods offer high selectivity and efficiency, minimizing the need for cumbersome protection-deprotection strategies.

Palladium catalysis is a powerful tool for forming carbon-carbon bonds. The C3-allylation of indoles, particularly those already substituted at the C3 position like this compound, is a significant transformation as it creates an all-carbon quaternary stereocenter. This is a challenging yet crucial step in the synthesis of many indole alkaloids. nih.gov

Researchers have developed methods for the palladium-catalyzed C3-selective allylation of 1H-indoles using allyl alcohols as the electrophile, promoted by triethylborane (B153662) (Et₃B). nih.govresearchgate.net This reaction is believed to proceed through a π-allylpalladium intermediate. The use of a borane (B79455) promoter, such as Et₃B or bulkier boranes derived from hydroboration, is thought to be crucial. It may bind to the indole nitrogen, increasing the nucleophilicity of the C3 position while also facilitating the ionization of the allyl alcohol. nih.gov For 3-substituted indoles, this reaction leads to the formation of 3,3-disubstituted indolenines.

Table 1: Effect of Solvent on Enantioselective C3-Allylation of 3-Methylindole

| Entry | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Toluene | 81 | 70 |

| 2 | CH₂Cl₂ | 85 | 75 |

| 3 | THF | 75 | 65 |

| 4 | Dioxane | 70 | 68 |

Data derived from studies on enantioselective allylation of 3-substituted indoles, illustrating general trends. nih.gov

This methodology provides a direct route to complex indole structures from readily available starting materials.

Iridium catalysts have emerged as highly effective alternatives for the allylation of indoles, often providing complementary selectivity to palladium systems. A notable advancement is the direct use of allylic alcohols as allylating agents, promoted by a combination of an iridium catalyst and a Brønsted acid. globalauthorid.comresearchgate.net

This method is highly regioselective, favoring the formation of branched products over linear ones, with branched-to-linear ratios reported as high as 99:1. researchgate.net The reaction proceeds smoothly for a wide range of indoles and asymmetrical allylic alcohols. The choice of acid is critical; studies have shown that acids with pKa values below 15 in acetonitrile (B52724) are required for the iridium-catalyzed system to be effective. researchgate.net This cooperative catalytic system avoids the pre-activation of allyl alcohols, making the process more atom-economical. While direct application on this compound is not explicitly detailed, the methodology's success with various indoles suggests its potential applicability. researchgate.net

Direct C-H activation is a frontier in organic synthesis, aiming to functionalize C-H bonds without prior conversion to more reactive groups. nih.govorganic-chemistry.org For the indole scaffold, this allows for derivatization at positions C2, C4, C5, C6, or C7, which are less accessible through traditional electrophilic substitution that favors C3.

Recent studies have shown that a directing group at the C3 position can steer C-H activation to other positions on the indole ring. For instance, Pd(II)-catalyzed C-H arylation of free (NH) indoles bearing a C3-formyl or C3-acetyl group can lead to selective functionalization at the C4 position. acs.org In the case of 3-acetylindoles, this C4-arylation can be followed by an unusual domino reaction involving the migration of the acetyl group from C3 to C2 in one pot. acs.org This strategy highlights how the ketone moiety in this compound could be harnessed as an internal directing group to achieve novel substitution patterns.

Functionalization at the N1 position, or N-arylation, is another important transformation. This often competes with C3 functionalization due to the high nucleophilicity of the C3 position. nih.gov Iridium-catalyzed N-allylation has been developed, which successfully directs the reaction to the nitrogen atom, even for indoles without bulky substituents at the C2 and C3 positions. nih.gov Such strategies are crucial for synthesizing N-aryl indoles, a class of compounds with significant applications in materials science and pharmaceuticals.

Iridium-Catalyzed C-3 Allylation of Indoles Facilitated by Brønsted Acids

Considerations for Scalable Synthesis of this compound for Research and Development

The availability of this compound in sufficient quantities is essential for its use in research and development. Therefore, synthetic methods that are efficient, cost-effective, and amenable to scale-up are highly desirable.

A particularly effective method for the large-scale synthesis of 3-(2-oxoalkyl)indoles, including this compound, involves the aluminum chloride (AlCl₃)-induced acylation of 3-methylindole. researchgate.netresearchgate.net In this one-pot reaction, 3-methylindole is treated with an acyl chloride in the presence of AlCl₃. The reaction proceeds via regioselective acylation at the methyl group of 3-methylindole, rather than at the indole ring itself. researchgate.net

Table 2: Synthesis of 3-(2-Oxoalkyl)indoles via AlCl₃-Induced Acylation

| Entry | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetyl chloride | This compound | 75 |

| 2 | Propionyl chloride | 1-(1H-Indol-3-yl)butan-2-one | 72 |

| 3 | Butyryl chloride | 1-(1H-Indol-3-yl)pentan-2-one | 70 |

Data represents typical yields for the described methodology. researchgate.net

This methodology is advantageous because it does not require protection-deprotection steps, which adds to its efficiency and scalability. researchgate.netresearchgate.net The reaction conditions are mild, and the starting materials are readily available, making it a practical choice for producing this compound for further synthetic exploration. Another classical approach that can be considered for scale-up is the Friedel-Crafts acylation of indole, although this can sometimes lead to mixtures of products, including the 1,3-diacetylated indole. google.com

Advanced Analytical Methodologies for 3 Indolylacetone Research

Chromatographic Separation Techniques for Indole (B1671886) Compounds

Chromatography is a fundamental tool for the separation of complex mixtures, and its application is crucial in the analysis of indoles. Different chromatographic techniques offer distinct advantages for the study of 3-indolylacetone and its chemical relatives.

High-Performance Liquid Chromatography (HPLC) in Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of indole compounds. oup.comnih.govnih.gov This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation of compounds is based on their differential partitioning between the two phases.

In the context of indole analysis, reversed-phase HPLC is frequently employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water, methanol, or acetonitrile (B52724), with modifiers like formic acid to control the pH. mdpi.comacademicjournals.org The ability to precisely control the mobile phase composition and pH allows for the optimization of retention and selectivity, enabling the separation of structurally similar indoles. nih.gov For instance, a gradient elution, where the mobile phase composition is changed over time, can effectively resolve a wide range of indole compounds within a single analytical run. mdpi.comnih.gov

Detection in HPLC is commonly achieved using UV-Vis or fluorescence detectors. nih.govresearchgate.net Indole compounds typically exhibit strong UV absorbance around 280 nm. mdpi.comacademicjournals.org Fluorescence detection offers higher sensitivity and selectivity for naturally fluorescent indoles or those that can be derivatized to become fluorescent. oup.comnih.gov The quantitative aspect of HPLC analysis relies on the linear relationship between the detector response (peak area) and the concentration of the analyte. mdpi.comacademicjournals.org By running a series of standards with known concentrations, a calibration curve can be generated to accurately determine the concentration of this compound and other indoles in a sample. academicjournals.org The precision of HPLC methods is demonstrated by low relative standard deviations (RSDs) for retention times and peak areas in repeated injections of standards. mdpi.com

| Parameter | Typical Value/Range | Reference |

| Column Type | Reversed-phase C18 | mdpi.comacademicjournals.orgresearchgate.net |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with formic or acetic acid | mdpi.comacademicjournals.orgnih.gov |

| Detection Wavelength | ~280 nm (UV) | mdpi.comacademicjournals.org |

| Linearity (R²) for Indoles | >0.98 | mdpi.comacademicjournals.org |

| RSD for Retention Time | 0.08% - 0.24% | mdpi.com |

| RSD for Peak Area | 0.2% - 6.0% | mdpi.com |

High-Performance Thin Layer Chromatography (HPTLC) for Indole Research

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the analysis of indole compounds, offering a simple, rapid, and cost-effective method for simultaneous quantification of multiple analytes. nih.govnih.govscielo.br HPTLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. nih.govscielo.br The plate is then placed in a developing chamber with a solvent system (mobile phase) that moves up the plate by capillary action, separating the components of the sample based on their differential affinities for the stationary and mobile phases.

For indole alkaloids, a common mobile phase consists of a mixture of hexane, ethyl acetate, and methanol. nih.gov After development, the separated compounds are visualized, often by derivatization with a reagent like Dragendorff's reagent, which produces colored spots for alkaloids. nih.gov Densitometric scanning is then used for quantification, measuring the absorbance or fluorescence of the spots at a specific wavelength. nih.govscielo.br

HPTLC methods have been validated for parameters such as peak purity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov This technique is particularly useful for screening a large number of samples and can overcome the non-specific color development seen in traditional spectrophotometric methods for indolic compounds. nih.gov

| Parameter | Typical Condition | Reference |

| Stationary Phase | Silica gel 60F₂₅₄ HPTLC plates | nih.govscielo.br |

| Mobile Phase | Hexane-ethylacetate-methanol (5:4:1, v/v/v) | nih.gov |

| Detection | Densitometric scanning after derivatization (e.g., Dragendorff's reagent) | nih.gov |

| Application | Simultaneous quantification of multiple indole alkaloids | nih.govnih.gov |

Mass Spectrometry-Based Characterization and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it provides a powerful tool for the identification and quantification of compounds, including this compound and its metabolites.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for High Accuracy Quantification

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective method for the quantitative analysis of indole compounds. mdpi.comnih.govresearchgate.net This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. creative-biolabs.com Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from the analytes eluting from the HPLC column, which are then introduced into the mass spectrometer. mdpi.comcreative-biolabs.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical setup, the first mass analyzer selects the precursor ion (the molecular ion of the analyte), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, as it monitors for a specific precursor-to-product ion transition unique to the target analyte. mdpi.comopenagrar.de This minimizes interference from co-eluting matrix components. openagrar.de

LC-ESI-MS/MS methods have been developed for the simultaneous analysis of multiple indole compounds, including indole-3-acetic acid and its amino acid conjugates. mdpi.comnih.gov The high sensitivity of this technique allows for the detection of compounds at very low concentrations, with detection limits often in the femtomole range. nih.gov

| Parameter | Description | Reference |

| Ionization Technique | Electrospray Ionization (ESI) | mdpi.comcreative-biolabs.com |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | mdpi.comopenagrar.de |

| Scan Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | mdpi.comopenagrar.de |

| Application | High accuracy quantification of indole compounds and their metabolites | mdpi.comnih.govresearchgate.net |

| Sensitivity | High, with detection limits in the femtomole range | nih.gov |

Gas Chromatography/Mass Spectrometry (GC/MS) for Catabolite and Conjugate Identification

Gas Chromatography/Mass Spectrometry (GC/MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds, including catabolites and conjugates of this compound. mdpi.commdpi.com In GC, the sample is vaporized and injected into a long, thin capillary column. An inert gas carries the sample through the column, and separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and identification.

For non-volatile compounds like many indole derivatives, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. mdpi.comsigmaaldrich.com Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.com The mass spectra of the resulting derivatives provide valuable structural information, as the fragmentation patterns are often characteristic of the original compound. mdpi.comsigmaaldrich.com

GC/MS has been successfully used to identify various indole metabolites in biological samples. nih.govresearchgate.net For example, a GC/MS-based screen of Arabidopsis revealed the presence of new conjugates of indole-3-acetic acid. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of unknown compounds. researchgate.net

Application of Stable Isotope Labeling Coupled with LC-MS for Pathway Elucidation

Stable isotope labeling, when coupled with LC-MS, is a powerful strategy for elucidating metabolic pathways. plos.orgfrontiersin.orgnih.gov This approach involves introducing a compound labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. plos.orgoup.com The labeled compound, or "tracer," is then metabolized, and the isotopic label is incorporated into downstream metabolites. frontiersin.org

By tracking the incorporation of the label into various compounds over time, researchers can map out metabolic pathways and determine the flow of metabolites through these pathways (flux analysis). plos.orgnih.gov LC-MS is used to separate and detect both the labeled and unlabeled metabolites. The mass spectrometer can distinguish between the isotopically labeled and unlabeled forms of a compound due to the mass difference imparted by the stable isotope. plos.org

This technique, sometimes referred to as Stable Isotope Resolved Metabolomics (SIRM), provides unambiguous evidence for metabolic conversions and can help to identify previously unknown intermediates and pathways. plos.orgnih.gov For instance, feeding experiments with stable isotope-labeled tryptophan have been used to study the biosynthesis of indole-3-acetic acid and its metabolites. oup.comnih.gov The ability to trace the fate of specific atoms through a metabolic network provides a level of detail that is often unattainable with other methods. nih.gov

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable in the structural analysis of organic compounds. For this compound, methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about its atomic arrangement and chemical bonds, confirming its unique molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides profound insight into the molecular structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a detailed map of the carbon-hydrogen framework.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons.

The spectrum is characterized by signals in the aromatic region, corresponding to the protons on the indole ring. Typically, these appear as complex multiplets between 7.0 and 7.6 ppm. A broad singlet, usually found further downfield around 8.0-8.3 ppm, is characteristic of the N-H proton of the indole moiety. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the indole ring typically produce a singlet around 3.8 ppm. The three protons of the terminal methyl group (-CH₃) of the acetone (B3395972) moiety are magnetically equivalent and give rise to a sharp singlet at approximately 2.1-2.2 ppm, a characteristic region for methyl ketones.

Interactive Data Table: ¹H-NMR Chemical Shifts for this compound

| Assigned Proton | Chemical Shift (δ) in ppm (CDCl₃) |

| Indole N-H | ~8.26 |

| Aromatic C-H | ~7.53 |

| Aromatic C-H | ~7.32 |

| Aromatic C-H | ~7.19 |

| Aromatic C-H | ~7.13 |

| Indole C2-H | ~7.04 |

| -CH₂- (Methylene) | ~3.81 |

| -CH₃ (Methyl) | ~2.16 |

Note: Data is based on typical values and may vary depending on the solvent and experimental conditions.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. While detailed experimental data is not always publicly itemized, the structure of this compound has been confirmed through this method researchgate.net. The expected chemical shifts can be predicted based on the functional groups present.

The carbonyl carbon (C=O) of the ketone is the most deshielded, appearing significantly downfield, typically above 200 ppm. The carbon atoms of the aromatic indole ring resonate in the range of 110-140 ppm. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) of the side chain are found in the aliphatic region of the spectrum, with the methyl carbon appearing at a higher field (lower ppm value) than the methylene carbon.

Interactive Data Table: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| C=O (Ketone) | >205 |

| Aromatic C (Indole) | 110-137 |

| -CH₂- (Methylene) | 40-50 |

| -CH₃ (Methyl) | 25-35 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations nih.gov. The FT-IR spectrum of this compound, typically obtained using a KBr wafer, displays several characteristic absorption bands that confirm its structure nih.gov.

A prominent and sharp absorption band is expected around 1710-1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The N-H stretch of the indole ring typically appears as a single, sharp peak in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and methyl groups are found just below 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ contains bands corresponding to the C=C stretching vibrations within the aromatic indole ring. The area below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | ~3350 |

| C-H Stretch | Aromatic | ~3050 |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | ~2920 |

| C=O Stretch | Ketone | ~1715 |

| C=C Stretch | Aromatic Ring | 1450-1620 |

Research Applications and Future Directions for 3 Indolylacetone

Strategic Utilization of 3-Indolylacetone as a Fundamental Building Block in Complex Organic Synthesis

This compound, also known as indole-3-propanone, serves as a valuable C3 building block in the intricate field of organic synthesis. researchgate.net Organic building blocks are small molecules that act as foundational units for constructing larger, more complex organic compounds with specific biological activities. boronmolecular.com The utility of this compound lies in its inherent chemical structure—an indole (B1671886) nucleus attached to a propanone chain. This structure provides a versatile scaffold for a variety of chemical modifications.

The indole ring system is a prominent feature in numerous natural products and pharmacologically active compounds. rsc.org Its electron-rich nature makes the 3-position particularly reactive towards electrophilic substitution. nih.gov this compound leverages this reactivity, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures. researchgate.netresearchgate.net

A notable application of this compound is as a key precursor in the synthesis of various indole derivatives. researchgate.netresearchgate.net For instance, it is a starting material for producing optically pure R-methyltryptamines, which are of significant pharmacological interest. researchgate.netresearchgate.net The synthesis of these complex molecules often involves a "disconnection approach," where chemists strategically plan the synthesis by breaking down the target molecule into simpler, readily available building blocks like this compound. researchgate.net The development of efficient methods for the synthesis of 3-(2-oxoalkyl)indoles, including this compound itself, has been a focus of research to facilitate their use in constructing diverse molecular libraries for biological screening. researchgate.netresearchgate.net

The versatility of this compound as a building block is further highlighted by its use in creating complex heterocyclic structures. researchgate.net The ability to perform reactions at the ketone functionality or the indole ring opens up numerous possibilities for synthetic chemists to design and construct novel compounds with potential applications in various scientific fields.

Prospects in Medicinal Chemistry and Pharmaceutical Research

The indole scaffold, the core structure of this compound, is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds and approved drugs. researchgate.netnih.gov This has led to extensive research into the therapeutic potential of indole derivatives, including those synthesized from this compound. researchgate.net

Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

This compound and its derivatives are important intermediates in the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net NSAIDs are a class of drugs that reduce pain, fever, and inflammation. nih.govgmch.gov.in A prominent example is Etodolac, an NSAID used for the management of pain and arthritis. gpatindia.comnih.gov The synthesis of Etodolac can involve intermediates derived from this compound. researchgate.netresearchgate.net

The general mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The structural modifications of indole-based compounds, including those accessible from this compound, are a strategy for creating more potent and selective anti-inflammatory agents. mdpi.com

Development of Novel Therapeutic Agents Based on the Indole Scaffold

The indole scaffold is a versatile platform for the development of a wide array of therapeutic agents targeting various diseases. nih.govmdpi.comnih.gov The unique electronic and spatial properties of the indole ring allow it to interact with a diverse range of biological targets. researchgate.net

Researchers have synthesized and evaluated numerous indole derivatives for their potential as:

Anticancer agents: Indole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). mdpi.comnih.gov They can target various pathways involved in cancer, such as tubulin polymerization, histone deacetylase (HDAC), and DNA topoisomerase. eurekaselect.com For example, indole-3-glyoxylamides have been identified as microtubule-destabilizing anticancer agents. ajprd.comajprd.com

Antiviral agents: Certain indole derivatives have demonstrated activity against viruses like HIV. nih.gov For instance, novel acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov

Neuroprotective agents: The indole structure is present in key neurotransmitters like serotonin (B10506) and melatonin (B1676174), making it a valuable starting point for designing drugs that target the central nervous system. eurekaselect.com Researchers are exploring indole derivatives for the treatment of neurodegenerative diseases like Alzheimer's and for their potential in managing conditions like fragile X syndrome. mdpi.comnih.gov

Anti-inflammatory agents: Beyond traditional NSAIDs, novel indole derivatives are being investigated for their ability to modulate key inflammatory pathways, offering potential therapeutic options for chronic inflammatory diseases. nih.govnih.gov

Investigation of Indole Derivatives in Diverse Disease Models

The therapeutic potential of indole derivatives is being actively investigated in a variety of disease models. mdpi.comresearchgate.net These studies are crucial for understanding the mechanisms of action and identifying promising drug candidates for further development.

| Disease Area | Research Focus | Key Findings |

| Cancer | Investigating the efficacy of indole derivatives in inhibiting tumor growth in various cancer cell lines and animal models. nih.govnih.gov | Indole-3-carbinol (I3C) and its derivatives have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis. nih.govmdpi.com Bisindolylalkanes have demonstrated potency against lung cancer cells. nih.gov |

| Infectious Diseases | Exploring the antimicrobial and antiviral properties of indole compounds. | I3C has shown synergistic activity with antibiotics against resistant bacteria and fungicidal activity against C. albicans. mdpi.com Indole derivatives are being developed as inhibitors of HIV-1 replication. nih.gov |

| Inflammatory Diseases | Evaluating the anti-inflammatory effects of novel indole derivatives in models of inflammation. | Indole derivatives have been shown to exert protective effects against ischemia/reperfusion injury by reducing oxidative damage. nih.gov |

| Neurodegenerative Diseases | Studying the potential of indole-based compounds to inhibit processes associated with neurodegeneration, such as beta-amyloid aggregation in Alzheimer's disease. mdpi.com | Isatin derivatives, which can be derived from indole, have been investigated as inhibitors of beta-amyloid aggregation. mdpi.com |

These investigations highlight the broad therapeutic potential of the indole scaffold and underscore the importance of compounds like this compound as starting points for the synthesis of new and improved medicines.

Contributions to Plant Physiology and Agricultural Science Research

Indole compounds, including derivatives that can be synthesized from this compound, play a significant role in plant biology and have important applications in agriculture. frontiersin.orgnih.gov

Modulation of Plant Growth and Development through Indole Compounds

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones that are critical for virtually every aspect of plant growth and development. bokashiearthworks.netnih.govnih.gov While not this compound itself, the study of related indole compounds is central to understanding plant physiology. cabidigitallibrary.org

Indole compounds are involved in:

Root and Fruit Development: They stimulate the formation of roots and fruits. frontiersin.orgnih.gov

Cell Division and Elongation: Auxins regulate fundamental processes of cell growth. bokashiearthworks.net

Stress Response: Indole compounds can enhance a plant's resistance to both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity) stresses. frontiersin.orgnih.govmdpi.com They can activate the plant's immune system. frontiersin.orgnih.gov

Research has shown that microorganisms in the soil can produce IAA, which in turn promotes plant growth. frontiersin.orgfrontiersin.orgnih.gov This has led to the development of biofertilizers that utilize indole-producing bacteria to enhance crop yields sustainably. bokashiearthworks.net The application of indole compounds in agriculture aims to improve crop growth, increase stress tolerance, and reduce the reliance on chemical fertilizers. frontiersin.orgbokashiearthworks.net The synergistic effects of melatonin (an indoleamine) and IAA in regulating plant growth and stress resistance are also an active area of research. mdpi.com

Elucidating Roles in Plant-Microbe Interactions for Sustainable Agricultural Practices

The complex communication between plants and microbes in the rhizosphere—the soil region directly influenced by root secretions—is fundamental to plant health and nutrient cycling. Indole compounds are key players in this dialogue, and while IAA has been the most studied signaling molecule, the role of its precursors and derivatives, such as this compound, is an area of growing interest. nih.govpsu.edu

Research has established that numerous plant-associated bacteria and fungi can synthesize IAA, which in turn can promote plant growth by stimulating root development and enhancing nutrient uptake. mdpi.comnih.gov This process is a cornerstone of developing biofertilizers and other microbial inoculants for sustainable agriculture, which aim to reduce reliance on synthetic chemical fertilizers. nih.gov The biosynthesis of IAA in these microorganisms can occur through several pathways, with tryptophan being a common precursor. psu.edumdpi.com

This compound is recognized as a potential intermediate in some of these microbial auxin biosynthesis pathways. psu.eduontosight.ai Its presence in the rhizosphere can be an indicator of the metabolic activity of beneficial microbial communities. The conversion of tryptophan to IAA by certain microbes may proceed through intermediates like indole-3-pyruvic acid and indole-3-acetaldehyde, with this compound also being implicated in these metabolic networks. mdpi.com

Beyond its role as a precursor, this compound itself has been investigated for its biological activities, including potential plant growth-regulating properties that influence root development and plant hormone metabolism. ontosight.ai Studies have also noted its antimicrobial and antifungal properties, which could play a role in shaping the microbial community composition in the rhizosphere, potentially favoring beneficial microbes over pathogenic ones. ontosight.ainrfhh.com This dual function—as both a metabolic intermediate and a bioactive molecule—suggests that this compound could be a key, albeit complex, signaling molecule in the intricate web of plant-microbe interactions. Harnessing microbes that produce or metabolize this compound could therefore be a strategy for promoting plant health and creating more sustainable agricultural systems. saiplatform.org

The table below summarizes the key findings from research into the role of indole compounds in plant-microbe interactions relevant to sustainable agriculture.

| Research Finding | Implication for Sustainable Agriculture |

| Microbes in the rhizosphere produce plant-growth-promoting auxins like IAA. nih.govresearchgate.net | Development of microbial biofertilizers to enhance crop growth and reduce chemical inputs. |

| This compound is a potential intermediate in microbial auxin biosynthesis. psu.eduontosight.ai | Understanding its metabolic role could optimize the selection of beneficial microbes. |

| This compound exhibits antimicrobial and antifungal properties. ontosight.ainrfhh.com | Potential to influence the microbial balance in the soil, favoring plant-beneficial microorganisms. |

| Indole compounds act as signaling molecules in plant-microbe communication. nih.govpsu.edu | Manipulation of these signals could enhance symbiotic relationships and plant resilience. |

Identification of Emerging Research Areas and Unexplored Scientific Avenues for this compound

While the role of this compound as an auxin precursor is a significant area of study, several emerging and unexplored avenues of research are poised to expand our understanding and application of this compound.

Emerging Research Areas:

Direct Signaling and Quorum Sensing: The idea that indole and its derivatives can act as signaling molecules is gaining traction. nih.govnih.gov An emerging area of research is to investigate whether this compound itself, independent of its conversion to IAA, can act as a signaling molecule in the rhizosphere. This could involve functioning as a quorum sensing molecule, allowing bacteria to coordinate gene expression based on population density. nih.govmdpi.com Understanding if and how this compound participates in these communication networks could open new doors for manipulating microbial behavior to benefit plant growth.

Biocontrol and Phytoremediation: The noted antimicrobial and antifungal properties of this compound suggest a potential application in biocontrol strategies. ontosight.ainrfhh.com Future research could focus on isolating and characterizing microbes that produce this compound and evaluating their efficacy in suppressing plant pathogens. Furthermore, the role of indole derivatives in plant responses to stress could be leveraged in phytoremediation—the use of plants to clean up contaminated environments. frontiersin.org Research could explore whether the application of this compound or microbes that produce it can enhance a plant's ability to tolerate and accumulate heavy metals or degrade organic pollutants.

White Biotechnology and Bioproducts: The microbial production of valuable chemicals, often termed "white biotechnology," is a rapidly growing field. researchgate.net There is potential to develop microbial fermentation processes for the large-scale production of this compound. This could provide a sustainable source of the compound for various applications, including its potential use as a bio-herbicide at high concentrations, similar to what has been explored for IAA. researchgate.net

Unexplored Scientific Avenues:

Specific Receptor Identification: A significant unexplored area is the identification of specific receptors for this compound in both plants and microbes. While the receptors for IAA are well-characterized, it is unknown if this compound interacts with these or has its own specific binding partners. frontiersin.org Identifying such receptors would be a major breakthrough in understanding its mode of action.

Synergistic and Antagonistic Interactions: The interaction of this compound with other phytohormones and signaling molecules is largely unknown. Research could delve into how it works in concert with or in opposition to other compounds in the complex chemical environment of the rhizosphere to regulate plant development and stress responses.

Role in Non-Model Organisms: Much of the research on plant-microbe interactions is conducted on a limited number of model plant species. A vast unexplored avenue is the role of this compound in the interactions between microbes and non-model or orphan crop species, which are often important for regional food security.

Epigenetic Modifications: It is an open question whether this compound or the microbial activity associated with it can induce epigenetic changes in plants, leading to heritable changes in gene expression that could enhance stress tolerance or other desirable traits over generations.

The table below outlines these emerging and unexplored research directions.

| Research Direction | Key Question | Potential Impact |

| Emerging: Direct Signaling | Does this compound act as a quorum sensing molecule in the rhizosphere? nih.govmdpi.com | New methods to control microbial consortia for improved plant health. |

| Emerging: Biocontrol | Can microbes producing this compound be used to suppress plant diseases? ontosight.ainrfhh.com | Development of novel, natural pesticides. |

| Emerging: Biotechnology | Can this compound be mass-produced microbially for agricultural applications? researchgate.net | Sustainable production of agrochemicals like bio-herbicides. |

| Unexplored: Receptor ID | Are there specific receptors for this compound in plants or microbes? frontiersin.org | Fundamental understanding of its mechanism of action. |

| Unexplored: Interactions | How does this compound interact with other signaling molecules? | A more complete picture of the chemical ecology of the rhizosphere. |

| Unexplored: Non-Model Plants | What is the role of this compound in the microbiomes of diverse crop species? | Broader application of microbial technologies in agriculture. |

Q & A

Q. How can researchers confirm the structural identity of 3-Indolylacetone in synthetic preparations?

- Methodological Answer : Structural confirmation typically involves a combination of spectroscopic techniques:

- NMR Spectroscopy : Compare observed chemical shifts (e.g., indole proton resonances at δ 7.0–7.5 ppm) with literature values.

- Mass Spectrometry (MS) : Validate the molecular ion peak (m/z 173.211 for C₁₁H₁₁NO) and fragmentation patterns against reference data.

- Melting Point Analysis : Cross-check experimental values (e.g., 116°C) with published standards .

- Example Table :

| Technique | Expected Value for this compound | Reference Source |

|---|---|---|

| Melting Point | 116°C | CRC Handbook |

| Molecular Formula | C₁₁H₁₁NO | CRC Handbook |

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : React indole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity product.

- Quality Control : Validate purity via HPLC (>95%) and ensure absence of byproducts like 3-Indolylacrylic acid (C₁₁H₉NO₂) through comparative spectral analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and analysis under controlled conditions (e.g., inert atmosphere, standardized solvents).

- Multi-Technique Validation : Combine NMR, FT-IR, and X-ray crystallography to resolve ambiguities in tautomeric forms or stereochemistry.

- Collaborative Verification : Cross-validate data with independent labs to rule out instrumentation bias .

Q. What experimental design strategies are recommended for studying the reactivity of this compound under varying catalytic conditions?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 80°C |

| Catalyst (AlCl₃) | 0.1 eq | 0.5 eq |

- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to identify rate-limiting steps.

- Statistical Analysis : Apply ANOVA to determine significant factors affecting yield or selectivity .

Q. How should researchers address variability in reported bioactivity data for this compound in pharmacological studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding variables (e.g., cell line differences).

- Sensitivity Analysis : Test bioactivity across a range of concentrations (e.g., 1–100 µM) and exposure times to establish dose-response curves.

- Mechanistic Studies : Use computational modeling (e.g., molecular docking) to predict binding affinities and validate experimentally via SPR (Surface Plasmon Resonance) .

Contradiction Analysis in Published Data

Q. What systematic approaches can reconcile discrepancies in the thermal stability of this compound across studies?

- Methodological Answer :

- Controlled Degradation Studies : Heat samples incrementally (e.g., 50–200°C) under nitrogen vs. air to assess oxidative decomposition.

- Advanced Characterization : Use TGA-FTIR to correlate mass loss with evolved gases (e.g., CO₂ from decarboxylation).

- Literature Review : Identify methodological differences (e.g., heating rate, sample preparation) that may explain variability .

Methodological Best Practices

Q. How can researchers ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (e.g., solvent purity, stirring speed) in detail.

- Batch Consistency : Use identical reagent sources and storage conditions (e.g., anhydrous solvents).

- Open Data Sharing : Publish raw spectral data and crystallographic files in repositories like ChemRxiv for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.